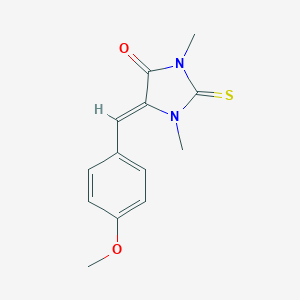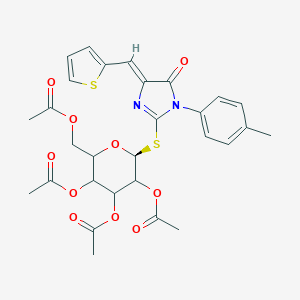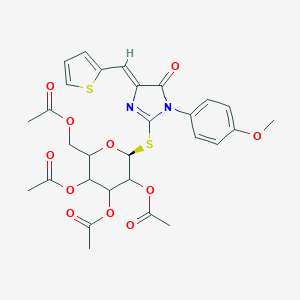![molecular formula C29H25N5O2S B303513 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide](/img/structure/B303513.png)
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation, survival, and apoptosis. Additionally, it has been found to inhibit the production of various inflammatory cytokines and to possess antimicrobial activity against various bacterial and fungal species.
実験室実験の利点と制限
The use of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide in lab experiments offers several advantages, including its potent anti-cancer activity, anti-inflammatory and antimicrobial properties, and its ability to modulate the expression of various genes involved in cancer cell proliferation and survival. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
For the research on 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide include further studies on its mechanism of action, optimization of its dosage and administration route, and its potential applications in other fields, such as infectious diseases and inflammation. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
合成法
The synthesis of 2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide involves a multi-step process. The first step involves the synthesis of 4-(dimethylamino)benzaldehyde, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2-chloro-N-(3-quinolinyl)acetamide to form the final product.
科学的研究の応用
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antimicrobial properties.
特性
製品名 |
2-({4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-(3-quinolinyl)acetamide |
|---|---|
分子式 |
C29H25N5O2S |
分子量 |
507.6 g/mol |
IUPAC名 |
2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-quinolin-3-ylacetamide |
InChI |
InChI=1S/C29H25N5O2S/c1-33(2)23-14-12-20(13-15-23)16-26-28(36)34(24-9-4-3-5-10-24)29(32-26)37-19-27(35)31-22-17-21-8-6-7-11-25(21)30-18-22/h3-18H,19H2,1-2H3,(H,31,35)/b26-16+ |
InChIキー |
XINCKTQJRNYMRW-WGOQTCKBSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC4=CC=CC=C4N=C3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



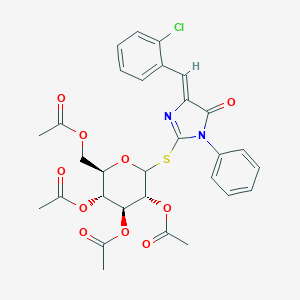
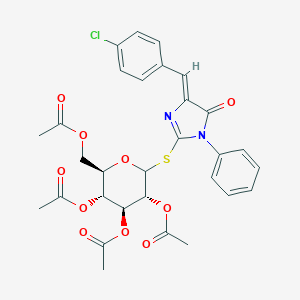

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)

![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
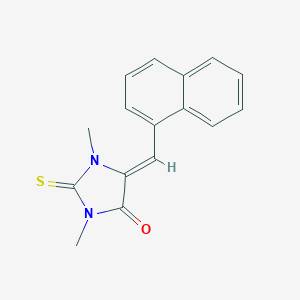

![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
